Ethyl 1-methyl-3-(3-methylbutoxymethyl)pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-methyl-3-(3-methylbutoxymethyl)pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structural features, including an ethyl ester group, a methyl substituent on the pyrazole ring, and a 3-methylbutoxymethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-3-(3-methylbutoxymethyl)pyrazole-4-carboxylate typically involves multi-step organic reactions
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Formation of the Pyrazole Core: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate in the presence of acetic acid can yield the pyrazole core.
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Introduction of the Methyl Group: : The methyl group can be introduced via alkylation using methyl iodide or methyl bromide in the presence of a strong base like sodium hydride or potassium carbonate.
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Attachment of the 3-Methylbutoxymethyl Group: : This step involves the reaction of the pyrazole derivative with 3-methylbutyl bromide in the presence of a base such as sodium hydride or potassium carbonate to form the desired side chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
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Reduction: : Reduction reactions can be performed on the ester group to yield the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
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Substitution: : The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles like halogens or nitro groups can be introduced under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Electrophiles: Methyl iodide, bromine.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted pyrazoles.
Scientific Research Applications
Ethyl 1-methyl-3-(3-methylbutoxymethyl)pyrazole-4-carboxylate has garnered interest in various scientific research fields due to its versatile chemical properties.
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Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
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Biology: : The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
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Medicine: : Research explores its potential as a lead compound for developing new drugs targeting specific enzymes or receptors.
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Industry: : It is used in the development of new materials, including polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-3-(3-methylbutoxymethyl)pyrazole-4-carboxylate depends on its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, altering their activity. For instance, it could inhibit enzyme activity by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The exact pathways and targets would vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 1-methyl-3-(3-methylbutoxymethyl)pyrazole-4-carboxylate can be compared with other pyrazole derivatives to highlight its uniqueness.
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Ethyl 1-methyl-1H-pyrazole-4-carboxylate: : Lacks the 3-methylbutoxymethyl side chain, resulting in different chemical properties and applications.
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Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate: : Contains an amino group instead of the 3-methylbutoxymethyl side chain, leading to different reactivity and potential biological activities.
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4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: : Features a chloro substituent and a carboxylic acid group, which significantly alters its chemical behavior and applications.
The presence of the 3-methylbutoxymethyl side chain in this compound imparts unique steric and electronic properties, making it distinct from other pyrazole derivatives and potentially more suitable for specific applications.
Properties
IUPAC Name |
ethyl 1-methyl-3-(3-methylbutoxymethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-5-18-13(16)11-8-15(4)14-12(11)9-17-7-6-10(2)3/h8,10H,5-7,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQWXGZXLORZBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1COCCC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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